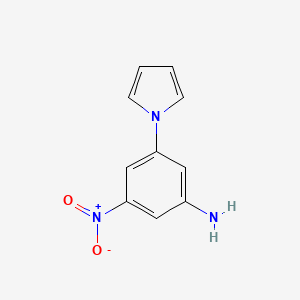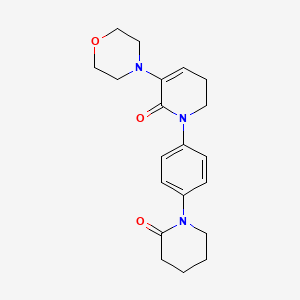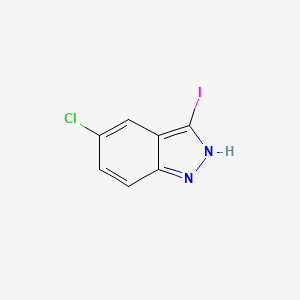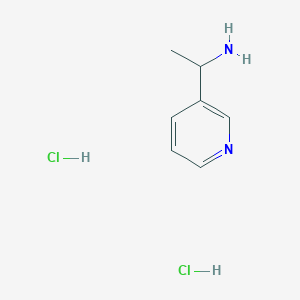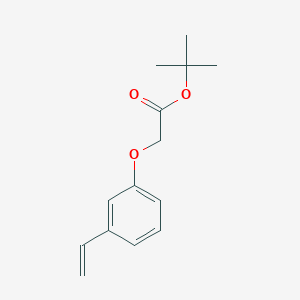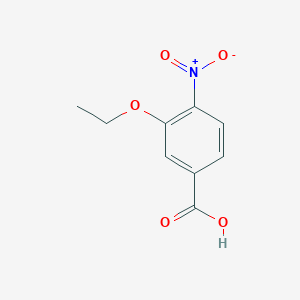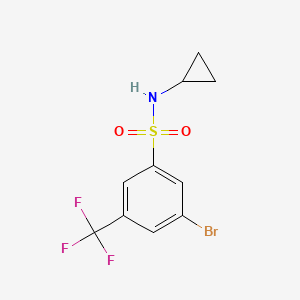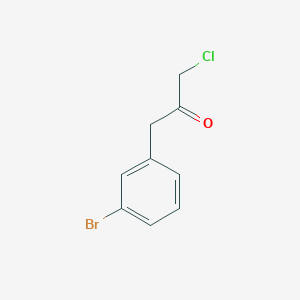
1-(3-Bromophényl)-3-chloropropan-2-one
Vue d'ensemble
Description
“1-(3-Bromophenyl)-3-chloropropan-2-one” is a chemical compound that contains a bromophenyl group, a chloropropane group, and a ketone group. The bromophenyl group consists of a phenyl ring (a six-membered carbon ring) with a bromine atom attached. The chloropropane group is a three-carbon chain with a chlorine atom attached. The ketone group is a carbonyl group (a carbon double-bonded to an oxygen) located on the second carbon of the chloropropane chain .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromophenyl)-3-chloropropan-2-one” would consist of a bromophenyl group attached to the first carbon of a three-carbon chain. The second carbon of this chain would be double-bonded to an oxygen (forming a ketone), and the third carbon would be bonded to a chlorine atom .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Without specific data, it’s difficult to provide a detailed analysis of the physical and chemical properties of "1-(3-Bromophenyl)-3-chloropropan-2-one" .Applications De Recherche Scientifique
Pharmacocinétique et métabolisme
“1-(3-Bromophényl)-3-chloropropan-2-one” a fait l’objet d’études sur ses propriétés pharmacocinétiques et son métabolisme dans l’organisme. Une étude menée sur des rats s’est concentrée sur la caractérisation pharmacocinétique du composé, ainsi que sur l’identification de ses métabolites, in vitro et in vivo . L’étude a mis au point une méthode UHPLC-MS/MS pour quantifier le composé dans le plasma de rat, ce qui pourrait être crucial pour comprendre son absorption et son métabolisme, fournissant des indications pour des études approfondies futures sur ce composé.
Agent anti-arythmique
Le composé a été étudié comme agent anti-arythmique. Les tétrahydroisoquinoléines, qui comprennent “this compound”, ont été largement étudiées pour le traitement des arythmies . Cette application est importante en raison de la forte charge mondiale des maladies cardiovasculaires, y compris les arythmies.
Synthèse de phtalocyanines
Dans le domaine de la science des matériaux, “this compound” est utilisé dans la synthèse et la caractérisation de phtalocyanines monoisomères et de dyades phtalocyanine-fullerène . Ces composés présentent des applications potentielles dans le domaine de la photovoltaïque, des capteurs de gaz et de l’optique non linéaire en raison de leurs propriétés électroniques uniques.
Étude des voies métaboliques
“this compound” est utilisé pour étudier les voies métaboliques dans les systèmes biologiques. L’identification de ses métabolites peut révéler des informations sur les processus métaboliques et contribuer au développement de nouvelles stratégies thérapeutiques .
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about the biological activity of “1-(3-Bromophenyl)-3-chloropropan-2-one”, it’s difficult to provide a detailed analysis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-bromophenyl)-3-chloropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLBVVNIFKERTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095033-06-9 | |
| Record name | 1-(3-bromophenyl)-3-chloropropan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-propyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1370906.png)
![7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid](/img/structure/B1370907.png)
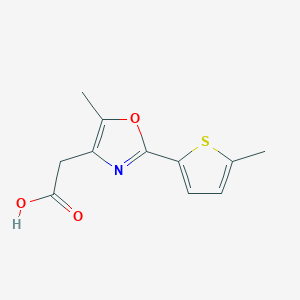
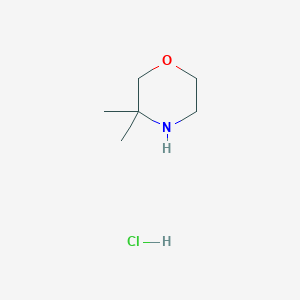
![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-amine](/img/structure/B1370918.png)
